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molecular formula C9H7NOS B3279015 4-(1,3-Thiazol-4-yl)phenol CAS No. 68535-57-9

4-(1,3-Thiazol-4-yl)phenol

Cat. No. B3279015
M. Wt: 177.22 g/mol
InChI Key: ZDXNEAWEPCZBQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
c1ccc(COc2ccc(-c3cscn3)cc2)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[BrH:20].[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[O:8][c:9]1[cH:10][cH:11][c:12](-[c:15]2[n:16][cH:17][s:18][cH:19]2)[cH:13][cH:14]1>>[OH:8][c:9]1[cH:10][cH:11][c:12](-[c:15]2[n:16][cH:17][s:18][cH:19]2)[cH:13][cH:14]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Br
Name
c1ccc(COc2ccc(-c3cscn3)cc2)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
c1ccc(COc2ccc(-c3cscn3)cc2)cc1

Outcomes

Product
Name
Type
product
Smiles
Oc1ccc(-c2cscn2)cc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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